

# Spectroscopic Data for 5-Bromo-2-methylaniline: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 5-Bromo-2-methylaniline

Cat. No.: B1273131

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This technical guide provides a comprehensive overview of the spectroscopic data for **5-Bromo-2-methylaniline** (CAS No: 39478-78-9), a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed look at its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

## Data Presentation

The following tables summarize the key spectroscopic data for **5-Bromo-2-methylaniline**.

Table 1: <sup>1</sup>H NMR Spectroscopic Data (500 MHz, CDCl<sub>3</sub>)

Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
6.95	d	8.2	1H	H-3
6.88	dd	8.2, 2.1	1H	H-4
6.50	d	2.1	1H	H-6
3.65	s	-	2H	-NH <sub>2</sub>
2.10	s	-	3H	-CH <sub>3</sub>

Table 2: <sup>13</sup>C NMR Spectroscopic Data (125 MHz, CDCl<sub>3</sub>)

Chemical Shift (δ, ppm)	Assignment
144.5	C-2
132.0	C-4
130.5	C-6
121.0	C-5
118.5	C-1
115.0	C-3
17.0	-CH <sub>3</sub>

Table 3: FT-IR Spectroscopic Data (Solid, KBr Pellet)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3440, 3360	Strong	N-H stretch (asymmetric, symmetric)
3020	Medium	Aromatic C-H stretch
2925, 2855	Medium	Aliphatic C-H stretch
1620	Strong	N-H bend (scissoring)
1580, 1490	Strong	Aromatic C=C stretch
1280	Strong	Aromatic C-N stretch
1030	Medium	Aromatic C-H in-plane bend
810	Strong	Aromatic C-H out-of-plane bend
650	Medium	C-Br stretch

Table 4: Mass Spectrometry Data (Electron Ionization, 70 eV)

m/z	Relative Intensity (%)	Assignment
187	98	$[M+2]^+$ Molecular ion (with $^{81}\text{Br}$ )
185	100	$[M]^+$ Molecular ion (with $^{79}\text{Br}$ )
172	40	$[M - \text{CH}_3 + 2]^+$
170	42	$[M - \text{CH}_3]^+$
106	85	$[M - \text{Br}]^+$
77	30	$[\text{C}_6\text{H}_5]^+$

## Experimental Protocols

The data presented above are typically acquired using standard analytical instrumentation and methodologies. The following protocols provide a general framework for obtaining such spectra.

### 2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** For  $^1\text{H}$  and  $^{13}\text{C}$  NMR, approximately 5-25 mg of the solid **5-Bromo-2-methylaniline** is dissolved in about 0.6-0.7 mL of a deuterated solvent, such as chloroform- $d$  ( $\text{CDCl}_3$ ).<sup>[1]</sup> To ensure high-quality spectra, the solution should be free of any solid particles and transferred to a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).
- **Instrumentation:** Spectra are recorded on a high-field NMR spectrometer, for example, at a proton frequency of 400 or 500 MHz.<sup>[2]</sup>
- **$^1\text{H}$  NMR Acquisition:** A standard single-pulse experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton signals (typically 0-12 ppm).
- **$^{13}\text{C}$  NMR Acquisition:** Due to the low natural abundance of the  $^{13}\text{C}$  isotope, a greater number of scans is required.<sup>[3]</sup> A proton-decoupled pulse sequence is commonly used to simplify the

spectrum to single lines for each unique carbon atom and to benefit from the Nuclear Overhauser Effect (NOE) which enhances signal intensity.[3][4]

## 2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

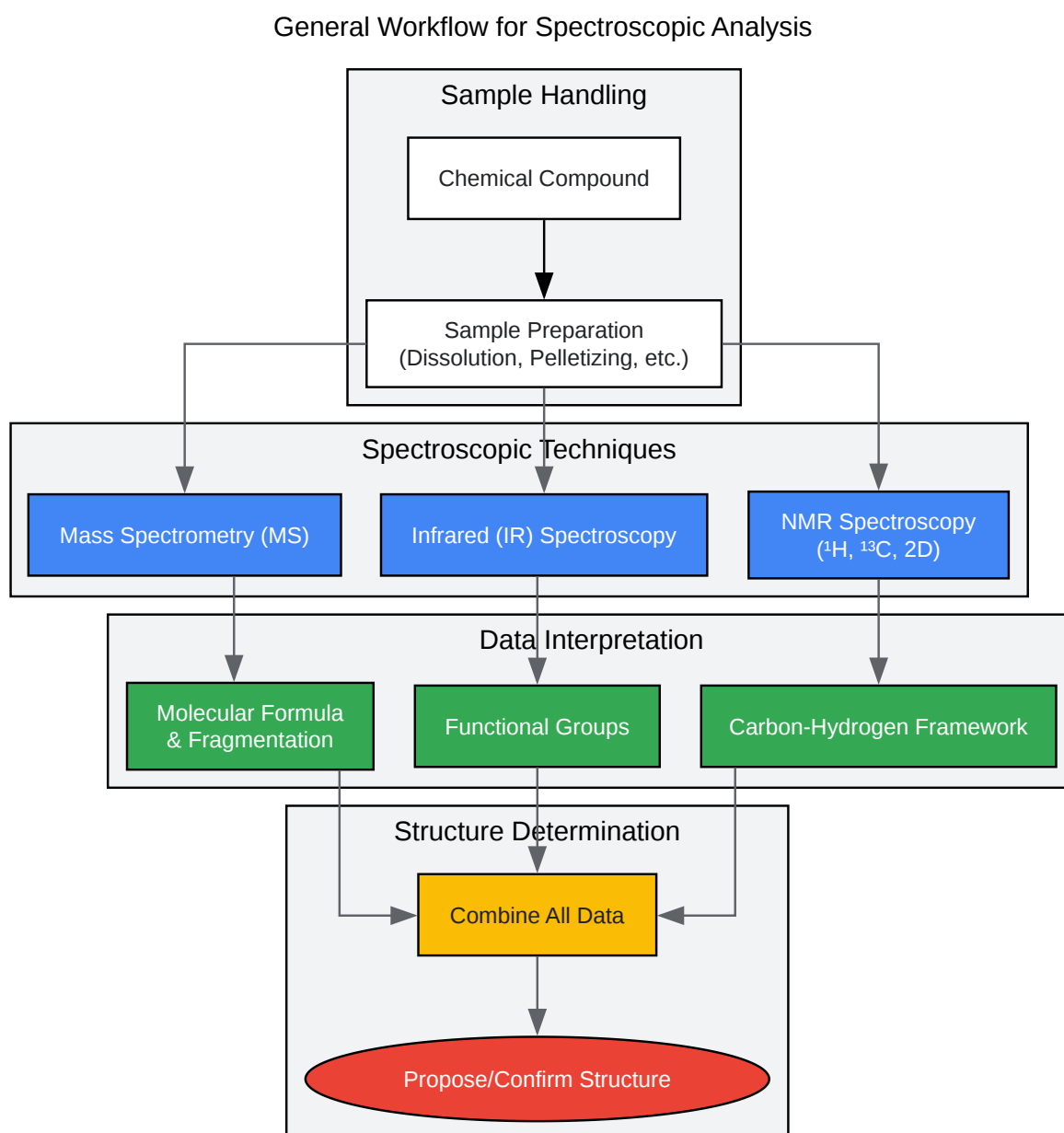
- Sample Preparation: For a solid sample like **5-Bromo-2-methylaniline**, the KBr pellet method or the thin solid film method is common.[5][6]
  - KBr Pellet: A few milligrams of the sample are finely ground with anhydrous potassium bromide (KBr). The mixture is then compressed under high pressure to form a transparent or translucent pellet.
  - Thin Solid Film: The solid is dissolved in a volatile solvent (e.g., methylene chloride), and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr).[5] The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[5]
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Acquisition: A background spectrum of the pure KBr pellet or salt plate is recorded first. Then, the sample is placed in the instrument's sample compartment, and the spectrum is acquired.[7] Data is typically collected over the mid-IR range of 4000-400  $\text{cm}^{-1}$ .

## 2.3 Mass Spectrometry (MS)

- Sample Introduction: The compound, which must be volatile, is introduced into the ion source. For a solid with a suitable boiling point, a direct insertion probe may be used, which allows the sample to be heated to achieve the necessary vapor pressure.
- Ionization Method: Electron Ionization (EI) is a common technique for relatively small, stable organic molecules.[8] In EI, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[8] This extensive fragmentation provides valuable structural information.[8]
- Mass Analysis and Detection: The resulting ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ( $m/z$ ) ratio. A detector then records the abundance of each ion, generating a mass spectrum.[9]

## Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.



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Caption: Workflow for the spectroscopic characterization of an organic compound.

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)